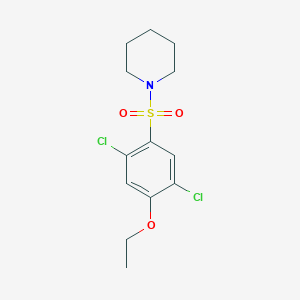
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether (DPPE) is a chemical compound that has been used in scientific research for its potential pharmacological properties. DPPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
The exact mechanism of action of 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to modulate the activity of certain neurotransmitters, including dopamine and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have anti-inflammatory effects in animal models of inflammation, as well as analgesic and anticonvulsant effects. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have limited stability in certain conditions, which can affect its effectiveness in experiments.
Future Directions
There are several potential future directions for research on 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether, including further investigation of its mechanism of action, as well as its potential as a treatment for neurodegenerative diseases. Other potential future directions include the development of new synthesis methods for 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether and the investigation of its potential as a treatment for other diseases, such as cancer and autoimmune disorders.
In conclusion, 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether is a chemical compound that has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been investigated for its potential as a treatment for neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether and its potential as a therapeutic agent, the current research suggests that 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has significant potential in the field of pharmacology.
Synthesis Methods
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with piperidine followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with piperidine followed by treatment with sodium ethoxide. The resulting product is then reduced with sodium borohydride to yield 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether.
Scientific Research Applications
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent, as well as its potential as an analgesic and anticonvulsant. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether |
|---|---|
Molecular Formula |
C13H17Cl2NO3S |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-2-19-12-8-11(15)13(9-10(12)14)20(17,18)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3 |
InChI Key |
ZFMMDAFRXQTGNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)








